molecular formula CBrF3Hg B1204089 (Trifluoromethyl)mercuric bromide CAS No. 421-09-0

(Trifluoromethyl)mercuric bromide

Cat. No.: B1204089
CAS No.: 421-09-0
M. Wt: 349.5 g/mol
InChI Key: HHFFMQYLIFJTOA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(Trifluoromethyl)mercuric bromide (CAS 421-09-0) is a specialized organomercury compound recognized for its role in the introduction of the trifluoromethyl (CF₃) group into target molecules . The trifluoromethyl group is a privileged motif in medicinal and agrochemical research due to its ability to significantly alter a compound's metabolic stability, lipophilicity, and binding affinity . This reagent has historical and mechanistic importance in the development of trifluoromethylation methodologies. It can function as a source of nucleophilic CF₃ groups and has been used in the synthesis of other valuable trifluoromethyl-metal reagents, such as bis(trifluoromethyl)cadmium, which are useful for subsequent transfer reactions . The compound is classified as a PFAS (Per- and Polyfluoroalkyl Substance) and contains mercury, both of which require careful handling and disposal . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult relevant safety data sheets and consider modern, less hazardous alternatives for trifluoromethylation, such as Umemoto reagents, Togni reagents, or trifluoromethyltrimethylsilane (TMSCF₃) .

Properties

CAS No.

421-09-0

Molecular Formula

CBrF3Hg

Molecular Weight

349.5 g/mol

IUPAC Name

bromo(trifluoromethyl)mercury

InChI

InChI=1S/CF3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1

InChI Key

HHFFMQYLIFJTOA-UHFFFAOYSA-M

SMILES

C(F)(F)(F)[Hg]Br

Canonical SMILES

C(F)(F)(F)[Hg]Br

Other CAS No.

421-09-0

Synonyms

(trifluoromethyl)mercuric bromide
CF3HgB

Origin of Product

United States

Synthetic Methodologies for Trifluoromethyl Mercuric Bromide and Analogous Species

Direct Synthesis Strategies

Direct synthesis approaches aim to construct the (Trifluoromethyl)mercuric bromide molecule from simpler precursors in a straightforward manner. These methods often involve the formation of the mercury-carbon bond or the introduction of the bromide ligand in the final steps.

Salt Metathesis Routes

Salt metathesis, or double displacement, presents a conceptually straightforward route to this compound. This method typically involves the reaction of a trifluoromethylmercuric salt, such as the acetate (B1210297) or trifluoroacetate (B77799), with a bromide salt.

A common precursor for this route is trifluoroacetotrifluoromethyl mercury (CF3HgO2CCF3). This intermediate can be synthesized in a multi-step process starting from mercuric oxide (HgO). The reaction of HgO with two equivalents of trifluoroacetic acid yields mercuric trifluoroacetate, Hg(O2CCF3)2. Subsequent thermal decarboxylation of this diacetate compound produces trifluoroacetotrifluoromethyl mercury. doi.org

Table 1: Plausible Salt Metathesis Reaction

Reactant 1Reactant 2ProductByproduct
Trifluoroacetotrifluoromethyl mercurySodium BromideThis compoundSodium Trifluoroacetate

Halogen Exchange Reactions

Halogen exchange reactions provide another avenue for the synthesis of this compound, typically by substituting a different halide on the mercury atom with bromide. This approach is particularly useful when the corresponding iodide or chloride is more readily accessible. The Finkelstein reaction, which involves the exchange of halogens using an alkali metal halide, is a well-established method in organic chemistry and can be applied to organometallic compounds. manac-inc.co.jp

For instance, (Trifluoromethyl)mercuric iodide could potentially be converted to this compound by treatment with a suitable bromide source, such as sodium bromide in a polar solvent. The reaction equilibrium is driven by the differential solubility of the resulting alkali metal halides. manac-inc.co.jp While the general principle is sound, specific documented examples for the synthesis of this compound via this route are not prevalent in the reviewed literature.

Preparation via Substituent Exchange Reactions

Substituent exchange reactions, often referred to as redistribution or symmetrization reactions in organometallic chemistry, are powerful methods for the synthesis of mixed organometallic compounds. These reactions involve the exchange of organic or inorganic ligands between two different organometallic species.

Exchange with Other Organomercury Species (e.g., Diarylmercury)

A documented method for the preparation of trifluoromethyl-containing organomercurials involves the reaction of a (trifluoromethyl)mercuric halide with a diarylmercury compound, such as diphenylmercury (B1670734) (Ph2Hg). researchgate.net This reaction leads to the formation of a phenyl(trifluoromethyl)mercury (B3050301) species and a phenylmercuric halide. Although the primary product in the cited example is not this compound itself, the underlying principle of substituent exchange is clearly demonstrated.

The reaction involves heating the (trifluoromethyl)mercuric halide with diphenylmercury in a suitable solvent like benzene (B151609). doi.org This equilibrium process can be driven to favor the desired products based on the relative thermodynamic stabilities of the reactants and products.

Exchange with Other Organometallic Compounds (e.g., Bis(trifluoromethyl)mercury)

One of the most significant and widely applicable methods for the synthesis of this compound is the reaction of bis(trifluoromethyl)mercury (B14153196) (Hg(CF3)2) with a mercuric halide. This reaction is a classic example of a comproportionation reaction, where two mercury species with different substituents react to form a product with a mixture of those substituents.

The reaction between bis(trifluoromethyl)mercury and mercuric bromide (HgBr2) proceeds to give two equivalents of this compound. This reaction is often driven to completion by the high stability of the resulting mixed-substituent organomercurial.

Table 2: Synthesis of this compound via Substituent Exchange

Reactant 1Reactant 2ProductStoichiometry
Bis(trifluoromethyl)mercuryMercuric BromideThis compound1:1

This method is advantageous as bis(trifluoromethyl)mercury can be synthesized through various routes, including the reaction of trifluoromethyl radicals with mercury.

Precursor Chemistry and Intermediate Generation

The synthesis of this compound is intrinsically linked to the generation of reactive trifluoromethyl species and their subsequent reaction with mercury-containing precursors. The formation of the crucial Hg-CF3 bond is a key step that can be achieved through various intermediates.

One fundamental approach involves the generation of trifluoromethyl radicals (•CF3). These highly reactive species can be produced from various precursors, such as trifluoroiodomethane (CF3I) or bromotrifluoromethane (B1217167) (CF3Br), often through photolytic or radical-initiated pathways. nih.govrsc.org Once generated, these radicals can react with elemental mercury or mercury salts to form the trifluoromethylmercury bond.

Another important precursor is the trifluoromethyl anion (CF3-), or a synthetic equivalent. While the free trifluoromethyl anion is unstable, it can be generated in situ from reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride (B91410) source. This nucleophilic trifluoromethylating agent can then react with a suitable mercury electrophile.

The synthesis of bis(trifluoromethyl)mercury, a key precursor mentioned in section 2.2.2, often relies on the reaction of trifluoromethyl radicals with mercury. This highlights the central role of radical chemistry in the generation of the necessary building blocks for this compound synthesis.

Role of Trifluoroacetate Precursors

A key route to this compound involves the use of mercury(II) trifluoroacetate, Hg(O2CCF3)2, as a starting material. This methodology hinges on the thermal decarboxylation of the trifluoroacetate group to generate a trifluoromethyl ligand attached to the mercury center.

The synthetic sequence typically begins with the preparation of mercury(II) trifluoroacetate from mercury(II) oxide (HgO). This is followed by a decarboxylation step to form a trifluoromethylmercury species, which is subsequently converted to the target bromide compound. A representative reaction scheme is the convenient preparation of phenyl(trifluoromethyl)mercury, which proceeds through this compound as an intermediate researchgate.net.

Formation of Mercury(II) Trifluoroacetate: Mercury(II) oxide is reacted with trifluoroacetic acid or its anhydride (B1165640) to yield mercury(II) trifluoroacetate.

Decarboxylation: Thermal treatment of mercury(II) trifluoroacetate leads to the loss of carbon dioxide and the formation of (Trifluoromethyl)mercuric trifluoroacetate (CF3HgO2CCF3). This step is a critical transformation, as the decarboxylation of trifluoroacetates can be challenging and may require specific conditions to proceed efficiently.

Halogenation: The resulting (Trifluoromethyl)mercuric trifluoroacetate is then treated with a bromide source to yield this compound.

While the direct decarboxylation of fluorophenylmercuric trifluoroacetates has been reported, subsequent studies have shown this to be incorrect, emphasizing the nuanced nature of these reactions researchgate.net. The successful synthesis relies on a carefully controlled sequence of reactions to achieve the desired trifluoromethylmercurial.

StepReactantsProductKey Transformation
1HgO, CF3COOH or (CF3CO)2OHg(O2CCF3)2Salt Formation
2Hg(O2CCF3)2CF3HgO2CCF3Decarboxylation
3CF3HgO2CCF3, Bromide SourceCF3HgBrHalogen Exchange

Generation from other Halogenated Trifluoromethyl-containing Species

An alternative and direct approach to synthesizing this compound and its analogs involves the reaction of trifluoromethyl halides with mercury metal. This method circumvents the need for trifluoroacetate precursors and the associated decarboxylation step.

One established method involves the reaction of a trifluoromethyl halide (CF3X, where X = Cl, Br, or I) with an excess of mercury. The reaction is typically promoted by the presence of a catalytic amount of a corresponding mercuric halide (HgX2) and is often carried out under ultraviolet (UV) irradiation. The UV light facilitates the formation of trifluoromethyl radicals, which then react with the mercury.

A notable synthesis involves the irradiation of trifluoromethyl iodide (CF3I) in the presence of mercury, which has been a method for producing trifluoromethylmercurials. The photochemical reaction of trifluoroiodomethane with mercury in the presence of benzene has been shown to yield benzotrifluoride, indicating the generation of trifluoromethyl radicals that can engage in further reactions.

Another innovative approach utilizes trifluoromethyl radicals generated from the glow discharge of hexafluoroethane (B1207929) (C2F6). These highly reactive radicals can then be reacted with metal halides, including mercuric halides, to produce trifluoromethyl organometallic compounds, including (Trifluoromethyl)mercuric halides, in high yields datapdf.com. This plasma-based synthesis offers a versatile route to highly substituted trifluoromethyl metal compounds datapdf.com.

The general reaction for the synthesis from trifluoromethyl halides can be represented as:

CF3X + Hg → CF3HgX (where X = Cl, Br, I)

The reactivity of the trifluoromethyl halide is an important factor in these syntheses, with the ease of the carbon-halogen bond cleavage generally following the trend I > Br > Cl.

ReactantsConditionsProductReference
CF3X (X = Cl, Br, I), HgUV irradiation, catalytic HgX2CF3HgXGeneral Method
CF3 radicals (from C2F6 glow discharge), HgX2Plasma reactionCF3HgX datapdf.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for investigating the structure of (Trifluoromethyl)mercuric bromide in solution. The presence of the NMR-active ¹⁹F nucleus provides a sensitive probe for the trifluoromethyl group, while ¹H and ¹³C NMR are essential for characterizing any coordinating ligands.

The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, offers excellent sensitivity for NMR studies. wikipedia.org Its chemical shift is highly responsive to the local electronic environment, making ¹⁹F NMR a primary technique for characterizing the CF₃-Hg bond. nih.govalfa-chemistry.com

The ¹⁹F NMR spectrum of this compound provides a distinct signature for the CF₃ group. The chemical shift (δ) is influenced by the electronegativity of the mercury and bromide atoms, while spin-spin coupling to the ¹⁹⁹Hg isotope (I = 1/2, 16.87% natural abundance) provides direct evidence of the Hg-C bond.

In a pyridine (B92270) solution, the ¹⁹F chemical shift for CF₃HgBr is observed at -29.2 ppm relative to CCl₃F. This signal appears as a singlet, flanked by satellite peaks arising from coupling to the ¹⁹⁹Hg nucleus. The two-bond coupling constant, ²J(¹⁹⁹Hg-¹⁹F), is a significant feature of the spectrum, with a measured value of 1391 Hz. This large coupling constant is characteristic of a direct C-Hg bond and is a valuable parameter for structural confirmation. The chemical shift and coupling constant for CF₃HgBr are consistent with trends observed for other CF₃HgX compounds (where X = Cl, I), as detailed in the table below.

CompoundSolventδ(¹⁹F) / ppm (rel. to CCl₃F)²J(¹⁹⁹Hg–¹⁹F) / Hz
(Trifluoromethyl)mercuric chloridePyridine-27.91510
This compoundPyridine-29.21391
(Trifluoromethyl)mercuric iodidePyridine-31.51220

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of reversible chemical processes, such as ligand exchange. libretexts.orgyoutube.com For organomercury compounds, these studies can provide insight into the lability of ligands and the mechanisms of substitution reactions. Ligand exchange can proceed through several mechanisms, including dissociative (D), associative (A), and interchange (I) pathways, each with a distinct kinetic profile. libretexts.orgchemguide.co.uk

In the case of this compound, specific DNMR studies on its ligand lability and exchange processes are not extensively documented in the literature. However, qualitative NMR observations indicate that the exchange of the trifluoromethyl group between different mercury environments is slow on the NMR timescale at ambient temperatures. This suggests a relatively high kinetic barrier for CF₃ group transfer.

Hypothetically, a DNMR study of CF₃HgBr in the presence of a coordinating ligand (L) could be designed to measure the kinetics of the following equilibrium:

CF₃HgBr + L ⇌ CF₃HgBr(L)

By monitoring the coalescence of the ¹⁹F NMR signals for the free and coordinated species as a function of temperature, one could determine the activation parameters (ΔH‡, ΔS‡, and ΔG‡) for the exchange process. Such data would be crucial for understanding the compound's reactivity and its potential as a trifluoromethyl transfer agent. youtube.comlibretexts.orgyoutube.com

While this compound itself contains no hydrogen atoms, ¹H and ¹³C NMR spectroscopy are indispensable for characterizing its complexes with organic ligands. nih.gov When CF₃HgBr coordinates to a ligand, changes in the chemical shifts and coupling constants of the ligand's protons and carbons provide detailed information about the binding event. youtube.comresearchgate.net

¹H NMR: The coordination of a ligand to the mercury center typically induces downfield shifts in the resonances of protons close to the binding site due to the electron-withdrawing nature of the HgBr moiety. The magnitude of this shift can give qualitative information about the proximity of specific protons to the metal center.

¹³C NMR: ¹³C NMR provides direct information about the carbon skeleton of the coordinated ligand. bhu.ac.in Coordination to mercury can cause shifts in the carbon resonances, similar to those seen in ¹H NMR. libretexts.org Furthermore, coupling between ¹³C and ¹⁹⁹Hg nuclei, ¹J(¹⁹⁹Hg-¹³C), can be observed for the carbon atoms directly involved in the coordination sphere, providing definitive evidence of bonding. For instance, in the related compound bis(trifluoromethyl)mercury (B14153196), ((CF₃)₂Hg), the one-bond coupling constant ¹J(¹⁹⁹Hg–¹³C) is 2271 Hz, illustrating the large magnitude of such couplings.

These techniques are essential for confirming the structure of adducts and for studying the electronic effects of the CF₃Hg- group on the coordinated ligand.

Solid-state NMR (ssNMR) spectroscopy provides structural and dynamic information on materials in their solid phase, where techniques like solution NMR are not applicable. bmrb.io For this compound, ssNMR could offer unique insights into its crystal structure, polymorphism, and molecular dynamics.

¹⁹F Solid-State NMR: This technique is highly sensitive to the local environment of the fluorine atoms. rsc.orgresearchgate.net It can distinguish between crystallographically inequivalent CF₃ groups within a unit cell, providing information on molecular packing. Furthermore, analysis of the ¹⁹F chemical shift anisotropy (CSA) can reveal details about the electronic structure and symmetry of the C-F bonds. rsc.org

¹⁹⁹Hg Solid-State NMR: While less common due to the low sensitivity and large chemical shift range of ¹⁹⁹Hg, ssNMR of this nucleus can directly probe the mercury coordination environment. wikipedia.org Studies on other mercury halides have successfully used ¹⁹⁹Hg ssNMR to determine their chemical shift tensors. nsf.gov For CF₃HgBr, this could provide information on the Hg-Br and Hg-C bond character in the solid state.

Dynamic Studies: Variable-temperature ssNMR experiments can be used to study dynamic processes in the solid state, such as the rotation of the trifluoromethyl group. Analysis of lineshapes and relaxation times can provide quantitative data on the rates and activation energies of these motions. researchgate.net

While specific solid-state NMR studies on this compound are not prominent in the literature, the techniques have been applied to other fluorinated organometallics and mercury halides, demonstrating their potential for characterizing the material properties of this compound. alfa-chemistry.comalfa-chemistry.comnih.gov

19F NMR Spectroscopic Signatures of CF3-Hg Bonds

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are particularly useful for identifying functional groups and providing information on bond strengths and molecular symmetry. A complete assignment of the fundamental vibrational modes for this compound has been performed based on IR and Raman spectra of the compound in solution and as a solid.

The CF₃HgBr molecule belongs to the C₃ᵥ point group, which predicts nine fundamental vibrational modes (3 A₁ + 6 E). The A₁ modes are active in both IR and Raman, while the E modes are also active in both. Key vibrational frequencies are associated with the C-F bonds, the Hg-C bond, and the Hg-Br bond. The symmetric and asymmetric C-F stretching modes are typically observed as strong bands in the IR spectrum. The Hg-C stretching vibration is a key indicator of the covalent bond between the mercury and the trifluoromethyl group.

The following table summarizes the assigned fundamental vibrational frequencies for this compound.

Vibrational ModeSymmetryRaman (Solid) / cm⁻¹Infrared (Solid) / cm⁻¹Assignment
ν₁A₁10611061CF₃ symmetric stretch
ν₂A₁714714CF₃ symmetric deformation
ν₃A₁277-Hg-C stretch
ν₄A₁184-Hg-Br stretch
ν₅E11661168CF₃ asymmetric stretch
ν₆E529529CF₃ asymmetric deformation
ν₇E236234CF₃ rock
ν₈E--C-Hg-Br bend

Identification of Characteristic Vibrational Modes

The vibrational spectrum of this compound has been investigated to identify the characteristic stretching and bending modes of its constituent bonds. Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational energy levels of molecules. The key vibrational modes for this compound are summarized in the table below.

Vibrational ModeWavenumber (cm⁻¹)Description
C-F Symmetric Stretch1185Symmetric stretching of the three C-F bonds.
C-F Asymmetric Stretch1125Asymmetric stretching of the C-F bonds.
Hg-C Stretch220Stretching of the bond between mercury and carbon.
CF₃ Rocking540Rocking motion of the trifluoromethyl group.
CF₃ Symmetric Deformation720"Umbrella" deformation of the CF₃ group.
CF₃ Asymmetric Deformation515Asymmetric deformation of the CF₃ group.
Hg-Br Stretch180Stretching of the bond between mercury and bromine.

These vibrational frequencies provide a unique spectral fingerprint for this compound and offer insights into the strength and nature of its chemical bonds.

Mass Spectrometry for Molecular and Mechanistic Insights

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

Electron Impact (EI) and Chemical Ionization (CI) Studies

Electron Impact (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry.

Electron Impact (EI): In EI mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV). This is considered a "hard" ionization technique, as it often leads to extensive fragmentation of the molecule. The resulting mass spectrum contains a molecular ion peak (M⁺) and numerous fragment ion peaks, which can be used to piece together the structure of the original molecule. For this compound, EI would likely produce the molecular ion and various fragments resulting from the cleavage of the C-Hg and Hg-Br bonds.

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation compared to EI. wikipedia.org In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecules to produce ions, typically protonated molecules [M+H]⁺. libretexts.org This method is particularly useful for determining the molecular weight of a compound, as the molecular ion or a quasi-molecular ion is often the most abundant peak in the spectrum. azom.com

Fragmentation Pathways and Isotopic Signatures

The fragmentation of this compound in a mass spectrometer would likely proceed through the cleavage of its weakest bonds. The primary fragmentation pathways are expected to be:

Loss of a bromine radical: CF₃HgBr⁺ → [CF₃Hg]⁺ + Br•

Loss of a trifluoromethyl radical: CF₃HgBr⁺ → [HgBr]⁺ + CF₃•

Cleavage of the C-Hg and Hg-Br bonds: CF₃HgBr⁺ → CF₃⁺ + Hg + Br• or CF₃• + Hg⁺ + Br•

A key feature in the mass spectrum of this compound is the presence of distinct isotopic signatures for both mercury and bromine.

Mercury Isotopes: Mercury has seven stable isotopes with significant natural abundances: ¹⁹⁶Hg (0.15%), ¹⁹⁸Hg (9.97%), ¹⁹⁹Hg (16.87%), ²⁰⁰Hg (23.10%), ²⁰¹Hg (13.18%), ²⁰²Hg (29.86%), and ²⁰⁴Hg (6.87%). acs.org This complex isotopic pattern results in a characteristic cluster of peaks for any mercury-containing ion, allowing for its unambiguous identification. umich.edunih.gov

Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in any bromine-containing fragment appearing as a pair of peaks (an M and M+2 peak) of roughly equal intensity.

The combination of the mercury and bromine isotopic patterns provides a powerful diagnostic tool for identifying fragments containing these elements in the mass spectrum of this compound.

X-ray Crystallography of Related Trifluoromethylmercury Derivatives

Elucidation of Molecular Structure and Bonding Parameters

Based on the crystallographic data of similar compounds, this compound is expected to have a linear or near-linear C-Hg-Br arrangement. The trifluoromethyl group is anticipated to exhibit a tetrahedral geometry around the carbon atom.

The table below presents typical bond lengths and angles for related compounds, which can be used to estimate the structural parameters of this compound.

Bond/AngleExpected ValueBasis of Estimation
Hg-C Bond Length~2.10 ÅBased on data from other trifluoromethylmercury compounds.
Hg-Br Bond Length~2.45 ÅBased on data from other mercuric bromide derivatives.
C-F Bond Length~1.33 ÅTypical C-F bond length in trifluoromethyl groups.
C-Hg-Br Angle~180°Consistent with the linear geometry commonly observed for di-coordinated mercury(II) compounds.
F-C-F Angle~109.5°Tetrahedral geometry of the trifluoromethyl group.

The crystal packing in the solid state would be influenced by intermolecular forces, including van der Waals interactions between the trifluoromethyl groups and the bromine atoms of neighboring molecules.

Intermolecular Interactions and Crystal Packing

A thorough search of publicly available scientific literature and crystallographic databases has revealed no published experimental or theoretical studies detailing the crystal structure of this compound. Consequently, specific information regarding its unit cell parameters, space group, and the precise nature of its intermolecular interactions and crystal packing remains undetermined.

The analysis of intermolecular forces and the arrangement of molecules within a crystal lattice are fundamentally dependent on the determination of the compound's crystal structure through techniques such as single-crystal X-ray diffraction. Without this foundational data, a scientifically accurate and detailed discussion of the intermolecular contacts, such as halogen bonds, van der Waals forces, or other non-covalent interactions that govern the solid-state assembly of this compound, cannot be provided. Similarly, the creation of data tables summarizing crystallographic parameters and intermolecular contact geometries is not possible.

Further research involving the synthesis of suitable single crystals of this compound and their subsequent analysis by X-ray crystallography would be required to elucidate these structural features.

Future Research Directions and Unexplored Avenues

New Reactivity Modes and Catalytic Cycles

The exploration of novel reactivity for (Trifluoromethyl)mercuric bromide is a primary area for future investigation. While its traditional role has been as a stoichiometric source of the CF₃ group, its potential in modern catalytic systems remains largely untapped.

Future research could focus on integrating CF₃HgBr into dual catalytic cycles, such as photoredox catalysis. nih.gov The development of photoredox-mediated processes has revolutionized radical chemistry, enabling transformations under mild conditions. nih.gov A key research question is whether the Hg-C bond in CF₃HgBr can be homolytically cleaved via single-electron transfer with an excited-state photocatalyst to generate a trifluoromethyl radical. If successful, this would provide an alternative pathway to the trifluoromethyl radical that could complement existing sources like Togni or Umemoto reagents.

Furthermore, exploring its compatibility with transition metal catalysis, beyond classical applications, is warranted. While palladium- and copper-catalyzed cross-coupling reactions are now standard for C-C bond formation, the specific reactivity of CF₃HgBr in these systems, especially with a wider range of substrates and under milder, micellar conditions, has not been fully elucidated. rsc.org Investigating its role in novel catalytic cycles, potentially involving transmetalation with other metals like copper or palladium, could unlock new synthetic methodologies. beilstein-journals.orgbeilstein-journals.org A proposed catalytic cycle could involve the oxidative addition of an aryl halide to a low-valent metal center, followed by transmetalation with CF₃HgBr and subsequent reductive elimination to afford the trifluoromethylated arene.

Research AvenueProposed MethodologyPotential Outcome
Photoredox CatalysisCombination with iridium or ruthenium photocatalysts under visible light irradiation.Generation of trifluoromethyl radicals for novel C-CF₃ bond formations under mild conditions.
Dual CatalysisIntegration with transition metal (e.g., Ni, Pd, Cu) catalytic cycles.Development of new cross-coupling protocols for trifluoromethylation of challenging substrates.
Mechanistic StudiesIn-situ spectroscopic and kinetic analysis of proposed catalytic cycles.Elucidation of reaction mechanisms, including the possibility of radical- or organometallic-mediated pathways.

Integration into Advanced Functional Material Synthesis

The trifluoromethyl group is highly valued in materials science for its ability to impart unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. The incorporation of CF₃ groups can significantly alter the properties of organic semiconductors, polymers, and liquid crystals.

A significant area for future work is the potential use of this compound for the late-stage functionalization of pre-formed polymers or material precursors. Its reactivity could be harnessed to introduce CF₃ groups onto the surface of materials, thereby modifying their surface energy, hydrophobicity, and biocompatibility. The synthesis of novel monomers containing the Hg-CF₃ moiety, followed by polymerization, is another unexplored route to new functional polymers.

The unique electronic properties of the C-Hg bond in conjunction with the electron-withdrawing CF₃ group could also be exploited in the design of new organometallic materials with interesting optical or electronic properties. Research into the synthesis of coordination polymers or metal-organic frameworks (MOFs) using CF₃HgBr as a building block or modifying agent could lead to materials with applications in gas storage, catalysis, or sensing. The introduction of the trifluoromethyl group is a known strategy to enhance the efficacy and metabolic stability of pharmaceuticals, suggesting that derivatives of CF₃HgBr could be investigated for the synthesis of novel drug candidates. mdpi.com

Material TypeSynthetic StrategyPotential Application
Functional PolymersGrafting CF₃ groups onto polymer backbones using CF₃HgBr.Development of materials with enhanced thermal stability, chemical resistance, and specific optical properties.
Self-Assembled MonolayersSurface modification of substrates (e.g., gold, silicon) with CF₃Hg-terminated molecules.Creation of highly hydrophobic or oleophobic surfaces.
Organometallic MaterialsSynthesis of coordination complexes and polymers incorporating the CF₃Hg- moiety.Exploration of new materials with novel electronic, optical, or catalytic properties.

Spectroscopic and Computational Refinements

A detailed understanding of the structural, electronic, and bonding characteristics of this compound is crucial for predicting and controlling its reactivity. While early vibrational spectroscopic studies provided fundamental data, a modern, multi-technique approach combined with high-level computational analysis is needed for a more refined picture. rsc.org

Advanced spectroscopic techniques, such as solid-state NMR (¹³C, ¹⁹F, ¹⁹⁹Hg), could provide precise information on the bonding environment of the mercury and carbon atoms, including coupling constants and chemical shift anisotropies. Such data are invaluable for understanding the nature of the Hg-C and Hg-Br bonds.

Computational chemistry, using Density Functional Theory (DFT) and post-Hartree-Fock methods, can offer deep insights into the molecule's geometry, bond dissociation energies, and reaction pathways. Theoretical modeling can be used to predict the feasibility of the new reactivity modes discussed in section 7.1, guiding experimental design. For example, calculating the energy barriers for different transmetalation or radical generation pathways could help identify the most promising catalytic systems. A systematic computational study of the interaction of CF₃HgBr with various Lewis bases, solvents, and metal centers would provide a foundational understanding of its coordination chemistry and solution behavior.

TechniqueResearch FocusExpected Insight
Solid-State NMRMeasurement of ¹³C, ¹⁹F, and ¹⁹⁹Hg chemical shifts and coupling constants.Detailed characterization of the electronic structure and bonding in the solid state.
Advanced Vibrational SpectroscopyHigh-resolution Infrared and Raman spectroscopy at various temperatures.Refined assignment of vibrational modes and analysis of intermolecular interactions.
Density Functional Theory (DFT)Calculation of molecular structure, bond energies, and reaction mechanisms.Prediction of reactivity, stability, and spectroscopic properties to guide experimental work.

Q & A

Basic: What are the recommended synthetic routes for Mercury(II) bromide (HgBr₂), and how do reaction conditions influence product purity?

Methodological Answer:
HgBr₂ is typically synthesized via direct reaction of elemental mercury with bromine under controlled conditions . Alternative methods include:

  • Metathesis: Reacting Hg(NO₃)₂ with KBr in aqueous solution, followed by crystallization .
  • Gas-phase synthesis: Combining mercury vapor with bromine gas at elevated temperatures (237°C) to yield high-purity crystals .

Critical Factors for Purity:

  • Stoichiometry: Excess bromine prevents Hg(I) contamination (e.g., Hg₂Br₂) .
  • Temperature control: Prevents disproportionation of Hg(I) intermediates .
  • Purification: Recrystallization from ethanol removes unreacted bromine or mercury .

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